

In-Depth Technical Guide: 4-Nitrobenzoic acid-d2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrobenzoic acid-d2

Cat. No.: B15559457

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Nitrobenzoic acid-d2** (Benzoic-2,6-d2 acid, 4-nitro-), a deuterated isotopologue of 4-Nitrobenzoic acid. This document collates available data on its structure, properties, and synthesis, with a focus on its application in research, particularly in the study of *Mycobacterium tuberculosis*.

Core Compound Properties

4-Nitrobenzoic acid-d2 is a stable, isotopically labeled compound valuable for a range of research applications, including as a tracer in metabolic studies and for the identification of bacterial species. Its physical and chemical properties are closely related to its non-deuterated counterpart.

Structure and Identification

- Chemical Name: Benzoic-2,6-d2 acid, 4-nitro-
- Molecular Formula: $C_7H_3D_2NO_4$
- Molecular Weight: 169.13 g/mol
- CAS Number: 117868-95-8
- Chemical Structure:

Physicochemical Data

Quantitative data for **4-Nitrobenzoic acid-d2** is summarized below. For properties where specific data for the deuterated compound is not available, data for the non-deuterated 4-Nitrobenzoic acid (CAS: 62-23-7, Molecular Formula: C₇H₅NO₄, Molecular Weight: 167.12 g/mol) is provided as a close approximation.

Property	4-Nitrobenzoic acid-d2	4-Nitrobenzoic acid (for comparison)
Appearance	White to off-white solid[1]	Pale yellow crystalline powder[1]
Purity (by HPLC)	≥99%[1]	≥98%
Isotopic Enrichment	99.3%[1]	N/A
Melting Point	Data not available	237-242 °C[2][3][4]
Solubility	Data not available	Water: Sparingly soluble (1 g in 2380 mL)[2]. Methanol: Soluble (1 g in 12 mL)[2]. Ethanol: Soluble (1 g in 110 mL)[2]. Acetone: Soluble (1 g in 20 mL)[2]. Chloroform: Soluble (1 g in 150 mL)[2]. Ether: Soluble (1 g in 45 mL)[2].
pKa	Data not available	3.44[2]

Spectroscopic Data

Detailed spectroscopic data for **4-Nitrobenzoic acid-d2** is not readily available in the public domain. The following sections describe the expected spectra based on the known structure and provide data for the non-deuterated analogue for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The ^1H NMR spectrum of **4-Nitrobenzoic acid-d2** is expected to show a singlet for the two equivalent aromatic protons at positions 3 and 5. The signals for the protons at positions 2 and 6 would be absent due to deuteration. For comparison, the ^1H NMR spectrum of non-deuterated 4-Nitrobenzoic acid in DMSO-d₆ shows two doublets corresponding to the aromatic protons.
- ^{13}C NMR: The ^{13}C NMR spectrum is expected to be similar to the non-deuterated compound, with the carbons attached to deuterium (C2 and C6) showing coupling to deuterium.

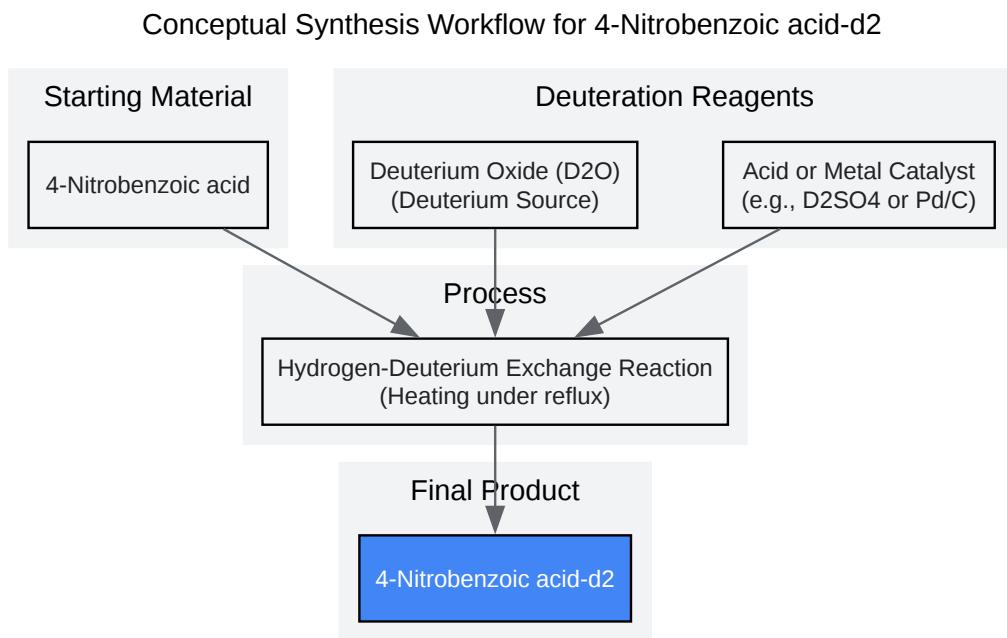
Infrared (IR) Spectroscopy

The IR spectrum of **4-Nitrobenzoic acid-d2** is expected to be very similar to that of 4-Nitrobenzoic acid, with characteristic peaks for the carboxylic acid and nitro functional groups. The C-D stretching vibrations would appear at a lower frequency (around 2100-2300 cm^{-1}) compared to the C-H stretching vibrations (around 3000-3100 cm^{-1}).

Key IR absorption bands for 4-Nitrobenzoic acid include:

- O-H stretch (carboxylic acid): Broad band around 2500-3300 cm^{-1}
- C=O stretch (carboxylic acid): Strong, sharp peak around 1700 cm^{-1}
- N-O stretch (nitro group): Strong peaks around 1520 cm^{-1} (asymmetric) and 1350 cm^{-1} (symmetric)

Mass Spectrometry (MS)


The mass spectrum of **4-Nitrobenzoic acid-d2** would show a molecular ion peak (M^+) at m/z 169, corresponding to its molecular weight. The fragmentation pattern would be similar to the non-deuterated compound, with key fragments showing a mass shift of +2 where the deuterated part of the molecule is retained.

Experimental Protocols

Synthesis of **4-Nitrobenzoic acid-d2**

A specific, detailed experimental protocol for the synthesis of **4-Nitrobenzoic acid-d2** is not widely published. However, a general method for the deuteration of aromatic carboxylic acids

involves hydrogen-deuterium exchange in the presence of a suitable catalyst and a deuterium source, such as D₂O. The following is a generalized conceptual workflow for its synthesis.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **4-Nitrobenzoic acid-d2**.

Detailed Steps (Generalized):

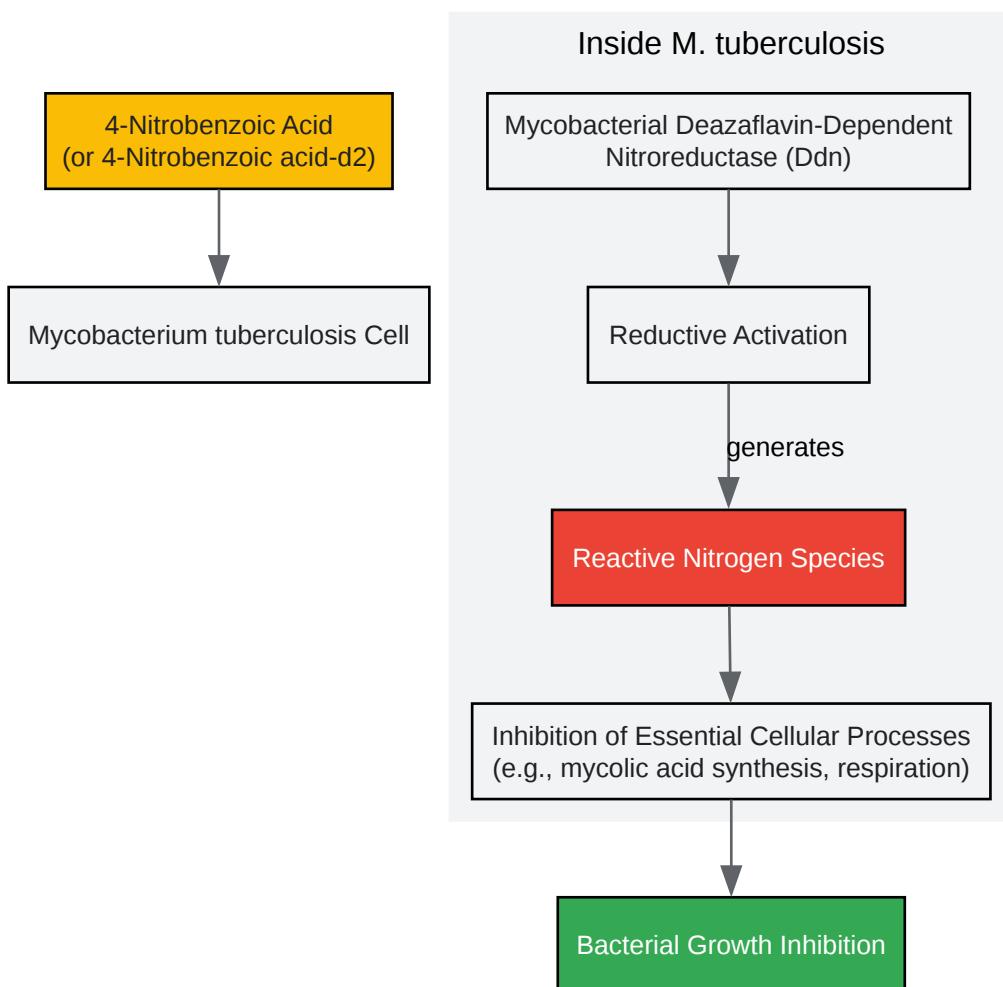
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-Nitrobenzoic acid is dissolved in an excess of deuterium oxide (D₂O).
- Catalyst Addition: A suitable catalyst, such as deuterated sulfuric acid (D₂SO₄) or a heterogeneous catalyst like palladium on carbon (Pd/C), is added to the mixture.
- Heating: The reaction mixture is heated to reflux for a prolonged period to facilitate the exchange of the ortho-protons with deuterium. The reaction progress can be monitored by ¹H

NMR spectroscopy by observing the disappearance of the signals corresponding to the ortho-protons.

- **Workup:** After completion of the reaction, the mixture is cooled, and the product is isolated. If a heterogeneous catalyst is used, it is removed by filtration. The solvent (D_2O) can be removed under reduced pressure.
- **Purification:** The crude **4-Nitrobenzoic acid-d2** is purified by recrystallization from a suitable solvent to yield the final product.

Characterization of **4-Nitrobenzoic acid-d2**

The successful synthesis and purity of **4-Nitrobenzoic acid-d2** would be confirmed using the following analytical techniques:


- 1H NMR Spectroscopy: To confirm the absence of protons at the 2 and 6 positions of the aromatic ring.
- Mass Spectrometry: To confirm the molecular weight of 169.13 g/mol and the isotopic enrichment.
- High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.

Application in Microbiology: Differentiation of **Mycobacterium tuberculosis**

4-Nitrobenzoic acid is a known inhibitor of the *Mycobacterium tuberculosis* complex (MTC) and is used in clinical microbiology to differentiate MTC from non-tuberculous mycobacteria (NTM).

4-Nitrobenzoic acid-d2 can be used as an internal standard in studies investigating the mechanism of this inhibition.

The inhibitory action is based on the metabolic differences between MTC and NTM. MTC species are susceptible to 4-nitrobenzoic acid, while most NTM species are resistant. The mechanism is believed to involve the activation of the nitro group by a mycobacterial enzyme.

Logical Workflow of 4-Nitrobenzoic Acid Inhibition of *M. tuberculosis*[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitrobenzoic acid, dodecyl ester [webbook.nist.gov]
- 4. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Nitrobenzoic acid-d2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15559457#4-nitrobenzoic-acid-d2-structure\]](https://www.benchchem.com/product/b15559457#4-nitrobenzoic-acid-d2-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com